1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dipropyl-2-(2-propenylamino)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine derivatives typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions
Industrial Production Methods
Industrial production methods for 1,8-naphthyridine derivatives often utilize scalable and eco-friendly approaches. These methods may include the use of water-soluble catalysts for reactions in aqueous media under air atmosphere, ensuring high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine derivatives undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to their oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, halogenation of 1,8-naphthyridine derivatives can yield halogen-substituted compounds with enhanced biological activity .
Scientific Research Applications
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dipropyl-2-(2-propenylamino)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dipropyl-2-(2-propenylamino)- involves its interaction with molecular targets such as mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, the compound can induce cytotoxic effects in cancer cells, leading to cell death. Additionally, its anti-inflammatory activity is mediated through the downregulation of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine-3-carboxamide derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
1,5-Naphthyridine derivatives: These compounds have a different arrangement of nitrogen atoms in the ring system but exhibit similar biological activities.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dipropyl-2-(2-propenylamino)- is unique due to its specific substituents, which enhance its cytotoxic and anti-inflammatory properties compared to other 1,8-naphthyridine derivatives . The presence of the 4-chloro, N,N-dipropyl, and 2-(2-propenylamino) groups contributes to its distinct mechanism of action and potential therapeutic applications.
Properties
CAS No. |
156991-97-8 |
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Molecular Formula |
C18H23ClN4O |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
4-chloro-2-(prop-2-enylamino)-N,N-dipropyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C18H23ClN4O/c1-4-9-20-17-14(18(24)23(11-5-2)12-6-3)15(19)13-8-7-10-21-16(13)22-17/h4,7-8,10H,1,5-6,9,11-12H2,2-3H3,(H,20,21,22) |
InChI Key |
ZJXLUKUCHQLYSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC=C |
Origin of Product |
United States |
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